molecular formula C15H13F3N4O6S B2609653 2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide CAS No. 524041-74-5

2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide

Cat. No.: B2609653
CAS No.: 524041-74-5
M. Wt: 434.35
InChI Key: BNAZCYDPPQVSGV-UHFFFAOYSA-N
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Description

2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide is a complex organic compound characterized by the presence of nitro groups, a trifluoromethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide typically involves multiple steps. One common approach starts with the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by a sulfonation reaction to attach the benzenesulfonamide moiety. The final step involves the coupling of the nitroaniline derivative with an appropriate ethylating agent under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium ethoxide (NaOEt) in ethanol as a nucleophile.

Major Products

    Oxidation: Formation of nitroso derivatives or further oxidized products.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The nitro groups and trifluoromethyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may inhibit specific enzymes or disrupt cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-4-(trifluoromethyl)aniline
  • 4-nitrobenzenesulfonamide
  • 2-nitro-N-[2-(trifluoromethyl)anilino]ethylamine

Uniqueness

2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide is unique due to the combination of nitro groups, a trifluoromethyl group, and a benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O6S/c16-15(17,18)10-5-6-11(13(9-10)22(25)26)19-7-8-20-29(27,28)14-4-2-1-3-12(14)21(23)24/h1-6,9,19-20H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAZCYDPPQVSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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